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Compound of Interest

Compound Name:
2,3-Difluoropyridine-4-

carbaldehyde

Cat. No.: B578290 Get Quote

In the landscape of drug discovery and development, fluorinated pyridine scaffolds are

indispensable building blocks. The introduction of fluorine atoms can significantly enhance a

molecule's metabolic stability, binding affinity, and lipophilicity.[1] A thorough understanding of

the spectroscopic characteristics of fluorinated pyridine intermediates is crucial for researchers

to confirm structures, monitor reactions, and ensure the purity of their compounds. This guide

provides a comparative analysis of the spectroscopic data for four key fluorinated pyridine

intermediates: 2-Fluoropyridine, 2,6-Difluoropyridine, 2-Chloro-3-fluoropyridine, and 3-Amino-2-

fluoropyridine.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the selected fluorinated pyridine

intermediates. These values are representative and can vary slightly based on the solvent and

experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
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Compound
Chemical Shift (δ, ppm) and Coupling
Constants (J, Hz)

2-Fluoropyridine

8.23 (ddd, H6, J=4.9, 2.0, 0.9 Hz), 7.78 (ddd,

H4, J=9.3, 7.4, 2.0 Hz), 7.18 (ddd, H5, J=7.4,

4.9, 1.0 Hz), 6.93 (ddd, H3, J=9.3, 3.5, 1.0 Hz)

[2]

2,6-Difluoropyridine 7.85 (m, H4), 6.85 (m, H3, H5)

2-Chloro-3-fluoropyridine

8.10 (ddd, H6, J=4.8, 1.8, 0.7 Hz), 7.45 (ddd,

H4, J=8.5, 7.5, 1.8 Hz), 7.20 (ddd, H5, J=7.5,

4.8, 0.7 Hz)

3-Amino-2-fluoropyridine
7.60 (dd, H6, J=4.8, 1.5 Hz), 7.10 (m, H4), 6.80

(dd, H5, J=8.0, 4.8 Hz), 3.80 (s, NH₂)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound
Chemical Shift (δ, ppm) and ¹⁹F Coupling
(J, Hz)

2-Fluoropyridine

163.5 (d, C2, J=237 Hz), 148.1 (d, C6, J=14

Hz), 140.8 (d, C4, J=8 Hz), 122.3 (d, C5, J=4

Hz), 109.2 (d, C3, J=37 Hz)

2,6-Difluoropyridine
163.1 (dd, C2, C6, J=240, 16 Hz), 142.5 (t, C4,

J=16 Hz), 108.1 (t, C3, C5, J=4 Hz)

2-Chloro-3-fluoropyridine

154.0 (d, C3, J=230 Hz), 147.2 (d, C2, J=12

Hz), 140.1 (d, C6, J=4 Hz), 126.5 (d, C4, J=4

Hz), 124.8 (d, C5, J=20 Hz)

3-Amino-2-fluoropyridine

150.1 (d, C2, J=225 Hz), 138.2 (d, C3, J=15

Hz), 135.4 (d, C6, J=5 Hz), 123.7 (d, C4, J=4

Hz), 118.5 (d, C5, J=20 Hz)

Table 3: ¹⁹F NMR Spectroscopic Data (in CDCl₃)
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Compound Chemical Shift (δ, ppm)

2-Fluoropyridine -69.5

2,6-Difluoropyridine -69.2

2-Chloro-3-fluoropyridine -133.0

3-Amino-2-fluoropyridine -145.8

Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound Key Absorptions (Functional Group)

2-Fluoropyridine
~3050 (Ar C-H), ~1600, 1470, 1430 (C=C, C=N

stretch), ~1250 (C-F stretch)

2,6-Difluoropyridine
~3070 (Ar C-H), ~1620, 1460, 1430 (C=C, C=N

stretch), ~1260 (C-F stretch)[3][4]

2-Chloro-3-fluoropyridine

~3060 (Ar C-H), ~1590, 1460, 1410 (C=C, C=N

stretch), ~1240 (C-F stretch), ~780 (C-Cl

stretch)

3-Amino-2-fluoropyridine

~3450, 3350 (N-H stretch), ~3050 (Ar C-H),

~1610, 1480, 1440 (C=C, C=N stretch), ~1250

(C-F stretch)

Table 5: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Formula Molecular Weight
Key Fragments
(m/z)

2-Fluoropyridine C₅H₄FN 97.09 97 (M+), 70, 51

2,6-Difluoropyridine C₅H₃F₂N 115.08 115 (M+), 88, 69[5]

2-Chloro-3-

fluoropyridine
C₅H₃ClFN 131.54

131/133 (M+, Cl

isotope pattern), 96,

75[6]

3-Amino-2-

fluoropyridine
C₅H₅FN₂ 112.11 112 (M+), 94, 67[7]

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Detailed experimental protocols are provided below for researchers who wish to replicate these

analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated pyridine intermediate

in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS)

as an internal standard. Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire spectra on a 300 MHz or 500 MHz NMR spectrometer.[8]

¹H NMR Acquisition:

Set the spectral width to cover a range of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:
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Set the spectral width to cover a range of 0 to 200 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are

typically required.

¹⁹F NMR Acquisition:

Set the spectral width to cover the expected range for fluoropyridines (e.g., -60 to -170

ppm).

Use an external standard like CFCl₃ (0 ppm) or an internal standard like

hexafluorobenzene (-164.9 ppm) for referencing.

Proton decoupling is generally not required but can simplify spectra in some cases.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: For liquid samples, place a drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

Solid Sample (ATR): For solid samples, a small amount of the material is placed directly

on the crystal of an Attenuated Total Reflectance (ATR) accessory.[10]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Acquisition:

Record a background spectrum of the empty salt plates or ATR crystal.

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final

spectrum is presented in terms of transmittance or absorbance.
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Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a volatile organic solvent such as methanol or acetonitrile.[11]

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source,

typically coupled with a Gas Chromatography (GC) inlet.

Acquisition:

GC-MS: If using GC for sample introduction, inject a small volume (e.g., 1 µL) of the

prepared solution onto a suitable capillary column. The GC oven temperature program

should be optimized to ensure good separation.

EI Conditions: Use a standard electron energy of 70 eV for ionization.

Mass Analysis: Scan a mass range appropriate for the expected molecular ion and

fragments (e.g., m/z 40-200).

Visualized Workflows and Logic
To further aid researchers, the following diagrams illustrate a typical experimental workflow and

a logical decision-making process for identifying these intermediates.
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Fluorinated Pyridine Intermediate

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film or Solid for ATR Dilute in Volatile Solvent (e.g., MeOH)

NMR Spectroscopy
(1H, 13C, 19F) FT-IR Spectroscopy GC-MS Analysis

Determine Chemical Shifts,
Coupling Constants, and Structure

Identify Functional Groups
(C-F, N-H, C=N)

Confirm Molecular Weight
and Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: A general workflow for the spectroscopic characterization of fluorinated pyridine

intermediates.
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Identification Logic for an Unknown Fluorinated Pyridine
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Obtain Mass Spectrum
(EI-MS)

Molecular Ion (M+)
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Caption: A decision tree for the preliminary identification of an unknown fluorinated pyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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